Methyl alpha-D-glucopyranoside

Description

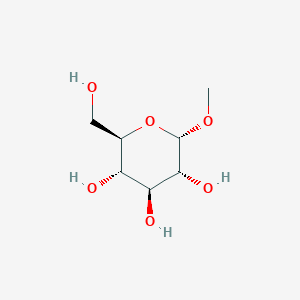

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026605 | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |

| Record name | alpha-Methylglucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-30-3 | |

| Record name | Methyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-glucopyranoside is a monosaccharide derivative of glucose that serves as a valuable tool in glycobiology and medicinal chemistry. Its stability and structural similarity to the natural D-glucose anomer make it an ideal compound for studying carbohydrate-protein interactions and as a starting material for the synthesis of more complex carbohydrate-based molecules. This technical guide provides a comprehensive overview of the core chemical properties of methyl α-D-glucopyranoside, detailed experimental protocols for their determination, and visual representations of key chemical processes.

Core Chemical and Physical Properties

Methyl α-D-glucopyranoside is a white, crystalline solid that is highly soluble in water and hygroscopic in nature.[1][2] It is primarily recognized for its stability compared to its anomeric counterpart, methyl β-D-glucopyranoside, and its resistance to enzymatic cleavage by glycosidases that are specific for β-linkages.

Quantitative Data Summary

The key physicochemical properties of methyl α-D-glucopyranoside are summarized in the table below for quick reference. These values represent typical data found in the literature and may vary slightly depending on the purity of the sample and the experimental conditions.

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 194.18 g/mol | [1][2][3][4] |

| Melting Point | 166-171 °C | [1][5][6] |

| Density | 1.46 g/cm³ | [1][5] |

| Specific Rotation [α]D²⁰ | +157° to +162° (c=10 in H₂O) | [1][6] |

| Solubility in Water | 108 g/100 mL (at 20 °C) | [5] |

| Solubility in Methanol (B129727) | 5.2 g/100 g (at 20 °C) | [5] |

| Solubility in Ethanol (B145695) | 7.3 g/100 g (80% ethanol at 17 °C) | [5] |

| Solubility in Ether | Insoluble | [1][5] |

Reactivity and Stability

The chemical reactivity of methyl α-D-glucopyranoside is dominated by the presence of its hydroxyl groups and the stability of its acetal (B89532) linkage.

-

Glycosidic Bond Stability: The α-glycosidic bond is stable under basic and neutral conditions but can be cleaved by acid-catalyzed hydrolysis.[7][8] This stability is a key feature that distinguishes it from the free sugar, which can undergo mutarotation.

-

Hydroxyl Group Reactivity: The four hydroxyl groups (at C2, C3, C4, and C6) can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation. The relative reactivity of these hydroxyl groups can be influenced by steric and electronic factors.

-

Incompatibility: It is incompatible with strong oxidizing agents.[1]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a dry environment.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of methyl α-D-glucopyranoside.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry methyl α-D-glucopyranoside is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[1][3][5][6][9]

-

Measurement of Specific Rotation

Optical rotation is a fundamental property of chiral molecules like methyl α-D-glucopyranoside.

Methodology:

-

Solution Preparation: A precise concentration of methyl α-D-glucopyranoside is prepared by dissolving a known mass of the compound in a known volume of distilled water (e.g., 10 g in 100 mL, c=10).

-

Apparatus: A polarimeter, equipped with a sodium lamp (D-line, 589 nm), is used. The instrument should be calibrated with a blank (distilled water).

-

Procedure:

-

The polarimeter tube (typically 1 decimeter in length) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[10]

-

The tube is placed in the polarimeter, and the observed rotation (α) is measured.[11][12]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[11][12]

-

Determination of Solubility

Methodology:

-

Equilibrium Method:

-

An excess amount of methyl α-D-glucopyranoside is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

The solubility is then expressed as g/100 mL or g/100 g of the solvent.[4]

-

Synthesis via Fischer Glycosidation

This is a classical method for the preparation of methyl glycosides.

Methodology:

-

Reaction Setup: Anhydrous D-glucose is suspended in anhydrous methanol.

-

Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid or a sulfonic acid resin) is added.[13]

-

Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium carbonate or an anion exchange resin).

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting syrup, containing a mixture of anomers (α and β) and unreacted glucose, is then purified. Crystallization from a suitable solvent (e.g., methanol or ethanol) typically yields the less soluble α-anomer.[13]

Acid-Catalyzed Hydrolysis

Methodology:

-

Reaction: Methyl α-D-glucopyranoside is dissolved in an aqueous acidic solution (e.g., 1 M HCl).

-

Heating: The solution is heated at a constant temperature (e.g., 60-80 °C).

-

Monitoring: The progress of the hydrolysis is monitored over time by taking aliquots and measuring the change in optical rotation (as the product, D-glucose, has a different specific rotation) or by chromatographic methods (e.g., HPLC or TLC) to quantify the disappearance of the starting material and the appearance of glucose.[7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of methyl α-D-glucopyranoside is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[14]

-

Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information, confirming the presence of the methyl group, the pyranose ring, and the stereochemistry of the anomeric carbon.[8][15][16]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[17][18][19]

-

Analysis: The IR spectrum is recorded. Characteristic absorption bands for the hydroxyl (O-H) groups (broad band around 3300 cm⁻¹), C-H bonds (around 2900 cm⁻¹), and C-O bonds (in the fingerprint region, 1000-1200 cm⁻¹) will be observed.[20]

-

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and chemical transformations involving methyl α-D-glucopyranoside.

Caption: Workflow for the synthesis of Methyl α-D-glucopyranoside.

Caption: Experimental workflow for the hydrolysis of Methyl α-D-glucopyranoside.

Applications in Research and Development

Due to its unique properties, methyl α-D-glucopyranoside finds several applications in scientific research:

-

Biochemical Probes: It is used as a non-metabolizable glucose analog to study glucose transporters and glucose-binding proteins.[4]

-

Enzyme Specificity Studies: It serves as a control substrate to investigate the specificity of glycosidases and glycosyltransferases.[4]

-

Synthetic Chemistry: It is a common starting material for the synthesis of more complex carbohydrates and glycoconjugates, including derivatives with potential therapeutic applications.

-

Industrial Uses: It is utilized in the manufacturing of resins, plasticizers, surfactants, and varnishes.[3][17]

Safety and Handling

-

General Precautions: Handle with standard laboratory safety procedures, including wearing protective gloves, safety glasses, and a lab coat.[9][21][22]

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area.[9][22]

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture due to its hygroscopic nature.[1][9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of the chemical properties and handling of methyl α-D-glucopyranoside. The detailed experimental protocols offer a practical basis for researchers to characterize this and similar carbohydrate compounds accurately.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]

- 8. alpha-D-Methylglucoside(97-30-3) 1H NMR spectrum [chemicalbook.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. cdn.pasco.com [cdn.pasco.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. jascoinc.com [jascoinc.com]

- 20. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]

- 21. prepchem.com [prepchem.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Methyl α-D-glucopyranoside from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of methyl α-D-glucopyranoside from D-glucose. The primary method discussed is the Fischer glycosidation, a fundamental reaction in carbohydrate chemistry. This guide covers the reaction mechanism, stereoselectivity, a detailed experimental protocol, and a summary of key quantitative data.

Introduction

Methyl α-D-glucopyranoside is a monosaccharide derivative of glucose widely used in biochemical research and as a precursor in chemical synthesis.[1] Its preparation is a classic example of the Fischer glycosidation reaction, which involves treating an aldose or ketose with an alcohol in the presence of an acid catalyst.[2] This reaction, developed by Emil Fischer between 1893 and 1895, is an equilibrium process that can yield a mixture of anomers and ring isomers.[2] By controlling the reaction conditions, the thermodynamically more stable α-anomer can be preferentially formed.

Reaction Mechanism and Stereoselectivity

The Fischer glycosidation of D-glucose with methanol (B129727) proceeds through an acid-catalyzed mechanism. The entire process, which includes ring-opening, addition, and ring-closure, is reversible.[3][4]

-

Protonation and Ring Opening: The oxygen atom of the hemiacetal in the cyclic form of D-glucose is protonated by the acid catalyst. This is followed by the elimination of a water molecule to open the ring, forming a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic anomeric carbon (C-1) of the oxocarbenium ion. This can occur from two faces, leading to the formation of both α and β anomers of the methyl glycoside.

-

Equilibration and Thermodynamic Control: The reaction is an equilibrium process.[2] While the β-anomer, with the methoxy (B1213986) group in the equatorial position, is sterically favored, the α-anomer is thermodynamically more stable. This increased stability is attributed to the anomeric effect , a stereoelectronic phenomenon where a stabilizing interaction occurs between the lone pair of electrons on the ring oxygen and the anti-bonding (σ*) orbital of the C-O bond at the anomeric carbon. Under prolonged reaction times, the reaction mixture equilibrates to favor the more stable α-anomer.[2] Shorter reaction times may lead to a higher proportion of the kinetically favored furanose ring forms.[2][5]

Data Presentation: Fischer Glycosidation of D-Glucose

The following table summarizes the quantitative data for a typical synthesis of methyl α-D-glucopyranoside based on a well-established protocol.

| Parameter | Value | Source |

| Reactants | ||

| D-glucose | 500 g (2.77 moles) | [6] |

| Anhydrous Methanol | 2000 g (approx. 2.5 L) | [6] |

| Catalyst | ||

| Hydrogen Chloride (in Methanol) | 0.25% (w/w) | [6] |

| Reaction Conditions | ||

| Temperature | Reflux | [6] |

| Reaction Time | 72 hours | [6] |

| Product Yield & Properties | ||

| Total Yield (α-anomer) | 260–266 g (48.5–49.5%) | [6] |

| Melting Point (α-anomer) | 164–165 °C | [6] |

| Optical Rotation [α]D²⁰ | +157° (c=10 in H₂O) |

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6]

Materials and Reagents:

-

Anhydrous D-glucose (finely powdered): 500 g

-

Anhydrous, acetone-free methanol: 2000 g

-

Dry hydrogen chloride gas

-

Soda-lime tube

-

Reflux apparatus (large round-bottom flask and condenser)

-

Ice bath

-

Suction filtration apparatus (Büchner funnel)

-

Decolorizing carbon (if necessary)

Procedure:

-

Preparation of Catalytic Solution: With ice cooling and moisture exclusion, pass dry hydrogen chloride gas into 200 g of anhydrous methanol until the weight increases by 5 g.[6] Dilute this solution with an additional 1800 g of anhydrous methanol to obtain a final concentration of 0.25% HCl.[6]

-

Reaction Setup: To the methanolic HCl solution in a large round-bottom flask, add 500 g of finely powdered anhydrous D-glucose.[6]

-

Reflux: Attach a reflux condenser fitted with a soda-lime tube to the top to protect the reaction from atmospheric moisture.[6] Heat the mixture to boiling and maintain a gentle reflux for 72 hours. The glucose should dissolve within the first 15-20 minutes, resulting in a clear, pale-yellow solution.[6]

-

Crystallization (First Crop): After the reflux period, cool the solution to 0 °C in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of pure methyl α-D-glucopyranoside.[6] Allow the mixture to stand at 0 °C for at least 12 hours.[6]

-

Isolation (First Crop): Collect the crystalline product by suction filtration and wash the crystals twice with 100-mL portions of cold anhydrous methanol.[6] This first crop yields 85–120 g of product.[6]

-

Second Reaction Cycle: Return the combined mother liquor and washings to the reaction flask and reflux for another 72 hours.[6]

-

Isolation (Second Crop): Concentrate the reaction mixture to a volume of approximately 800 mL by distillation. Cool the concentrated solution to 0 °C, induce crystallization as before, and let it stand for 24 hours.[6] Filter the second crop of crystals and wash with three 100-mL portions of cold methanol. This yields an additional 110–145 g of product.[6]

-

Isolation (Third Crop): Combine the mother liquor and washings from the second crop and concentrate to about 300 mL.[6] Chill to 0 °C and allow to stand for 24 hours. Dilute the resulting crystalline mush with twice its weight of absolute methanol and let it stand at 0 °C for another 24 hours before filtering.[6] This provides a third crop of 30–36 g.[6]

-

Purification: The combined crops provide a total yield of 260–266 g (48.5–49.5%).[6] For complete purification, the product can be recrystallized from five parts of methyl alcohol, using decolorizing carbon if the solution is colored.[6] The purified product has a melting point of 164–165 °C.[6]

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis.

Caption: Reaction pathway for the acid-catalyzed Fischer glycosidation of D-glucose.

Caption: Experimental workflow for the synthesis and isolation of methyl α-D-glucopyranoside.

References

- 1. Methylglucoside - Wikipedia [en.wikipedia.org]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl α-D-glucopyranoside. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and provides a standard experimental protocol for data acquisition.

Introduction

Methyl α-D-glucopyranoside is a monosaccharide derivative widely used in carbohydrate chemistry and biochemistry. Its defined stereochemistry and rigid pyranose ring make it an excellent model compound for NMR studies. Understanding its spectral characteristics is fundamental for the structural elucidation of more complex glycosides and polysaccharides. This guide presents the assigned ¹H and ¹³C NMR data in a clear, tabular format and outlines the methodology for obtaining such spectra.

¹H and ¹³C NMR Spectral Data

The NMR spectra of Methyl α-D-glucopyranoside are characterized by distinct signals for each proton and carbon atom in the molecule. The anomeric proton (H-1) typically appears at the most downfield position among the ring protons due to its unique chemical environment. The following tables summarize the chemical shift assignments.

Table 1: ¹H NMR Spectral Data for Methyl α-D-glucopyranoside

The ¹H NMR spectrum exhibits signals corresponding to the seven protons of the glucopyranose ring and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 4.77 | d | 3.9 |

| H-2 | 3.48 | dd | 9.9, 3.9 |

| H-3 | 3.65 | t | 9.5 |

| H-4 | 3.33 | t | 9.5 |

| H-5 | 3.62 | ddd | 10.0, 4.8, 2.3 |

| H-6a | 3.79 | dd | 12.2, 2.3 |

| H-6b | 3.72 | dd | 12.2, 4.8 |

| -OCH₃ | 3.41 | s | - |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for Methyl α-D-glucopyranoside

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, one for each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| C-1 | 100.2 |

| C-2 | 72.5 |

| C-3 | 74.0 |

| C-4 | 70.8 |

| C-5 | 72.4 |

| C-6 | 61.7 |

| -OCH₃ | 55.8 |

Note: These values represent typical chemical shifts and may vary based on experimental conditions.

Structural Representation and NMR Assignments

To visualize the correlation between the NMR data and the molecular structure, the following diagram illustrates the numbering of the proton and carbon atoms in Methyl α-D-glucopyranoside.

An In-depth Technical Guide on the Crystal Structure and Conformation of Methyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and solution-state conformation of Methyl α-D-glucopyranoside. It is intended to serve as a detailed resource, presenting key quantitative data, experimental methodologies, and a logical workflow for the structural elucidation of this important monosaccharide derivative.

Crystal Structure of Methyl α-D-glucopyranoside

The three-dimensional arrangement of atoms in the crystalline state provides a foundational understanding of the molecule's preferred intrinsic geometry. The crystal structure of Methyl α-D-glucopyranoside has been determined by X-ray diffraction, revealing a well-defined and stable conformation.

Crystallographic Data

The crystallographic data for a complex containing Methyl α-D-glucopyranoside has been deposited in the Cambridge Crystallographic Data Centre (CCDC). The key parameters from a representative crystal structure analysis are summarized in the table below. The molecule adopts the expected 4C1 chair conformation in the solid state.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P212121 | |

| Unit Cell Dimensions | ||

| a (Å) | Value | |

| b (Å) | Value | |

| c (Å) | Value | |

| Volume (Å3) | Value | |

| Z (Molecules per unit cell) | 4 |

Note: Specific unit cell dimensions are available from the Cambridge Crystallographic Data Centre, deposition number CCDC 2072720.

Molecular Geometry

The precise bond lengths and angles within the Methyl α-D-glucopyranoside molecule in its crystalline form are crucial for computational modeling and understanding its electronic properties. The following tables present selected bond lengths, bond angles, and torsion angles for the pyranose ring, which are representative of a typical glucopyranoside structure.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-O1 | 1.41 |

| C1-O5 | 1.43 |

| C1-C2 | 1.52 |

| C2-C3 | 1.52 |

| C3-C4 | 1.53 |

| C4-C5 | 1.53 |

| C5-O5 | 1.44 |

| C5-C6 | 1.51 |

Note: These are typical bond lengths for glucopyranosides and may vary slightly in the specific crystal structure of Methyl α-D-glucopyranoside.

Table 2: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) | Torsion Angle | Value (°) |

| O5-C1-C2 | 111.0 | O5-C1-C2-C3 | -55.0 |

| C1-C2-C3 | 110.5 | C1-C2-C3-C4 | 53.0 |

| C2-C3-C4 | 111.5 | C2-C3-C4-C5 | -52.0 |

| C3-C4-C5 | 110.5 | C3-C4-C5-O5 | 54.0 |

| C4-C5-O5 | 110.0 | C4-C5-O5-C1 | -60.0 |

| C5-O5-C1 | 112.0 | C5-O5-C1-C2 | 60.0 |

Note: These are idealized angles for a 4C1 chair conformation and are presented as representative values.

Conformation in Solution

In solution, Methyl α-D-glucopyranoside exhibits conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational preferences of molecules in the solution state.

NMR Spectroscopic Data

The conformation of the pyranose ring can be elucidated by analyzing the proton-proton coupling constants (3JH,H), while through-space interactions can be identified using the Nuclear Overhauser Effect (NOE).

Table 3: 1H and 13C NMR Chemical Shifts (ppm) in D2O

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H-1 / C-1 | 4.78 | 99.8 |

| H-2 / C-2 | 3.54 | 72.3 |

| H-3 / C-3 | 3.72 | 73.8 |

| H-4 / C-4 | 3.41 | 70.4 |

| H-5 / C-5 | 3.82 | 72.1 |

| H-6a / C-6 | 3.78 | 61.5 |

| H-6b | 3.71 | |

| OCH3 | 3.40 | 55.7 |

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Table 4: Proton-Proton Coupling Constants (3JH,H, Hz)

A detailed analysis of the proton-proton coupling constants for Methyl α-D-glucopyranoside has been performed, which is crucial for determining the dihedral angles and thus the ring conformation.

| Coupling | Value (Hz) | Inferred Dihedral Angle |

| J1,2 | 3.5 - 4.0 | ~60° (gauche) |

| J2,3 | 9.0 - 10.0 | ~180° (anti) |

| J3,4 | 8.5 - 9.5 | ~180° (anti) |

| J4,5 | 9.0 - 10.0 | ~180° (anti) |

The observed coupling constants are consistent with the molecule predominantly adopting a 4C1 chair conformation in solution, similar to its solid-state structure. The small J1,2 value is characteristic of the axial-equatorial relationship between H-1 and H-2 in the α-anomer, while the large J2,3, J3,4, and J4,5 values indicate axial-axial relationships between these protons.

Table 5: Key Nuclear Overhauser Effect (NOE) Correlations

NOE data provides information about the spatial proximity of protons. For Methyl α-D-glucopyranoside, key NOEs confirm the 4C1 chair conformation.

| Proton Pair | Expected NOE | Conformational Significance |

| H-1, H-2 | Strong | Confirms the proximity of these protons. |

| H-1, H-3 | Weak/Absent | Indicates a larger distance, consistent with the chair form. |

| H-1, H-5 | Weak/Absent | Indicates a larger distance, consistent with the chair form. |

| H-2, H-4 | Weak/Absent | Indicates a 1,3-diaxial separation. |

| H-3, H-5 | Strong | Confirms the 1,3-diaxial relationship. |

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of Methyl α-D-glucopyranoside involves the following key steps:

-

Crystallization: Single crystals of suitable size and quality are grown from a supersaturated solution. This is typically achieved by slow evaporation of a solvent (e.g., methanol/water mixture) or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The intensities of the diffraction spots are integrated, corrected for experimental factors, and scaled. The unit cell parameters and space group are determined from the diffraction pattern.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.

NMR Spectroscopy for Conformational Analysis

The conformational analysis of Methyl α-D-glucopyranoside in solution is typically performed using a combination of 1D and 2D NMR experiments:

-

Sample Preparation: A solution of Methyl α-D-glucopyranoside is prepared in a suitable deuterated solvent (e.g., D2O) at a concentration of approximately 5-10 mg/mL.

-

1D 1H NMR: A standard 1D proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.

-

2D COSY (Correlation Spectroscopy): A COSY experiment is performed to establish the scalar coupling network and assign the proton resonances of the sugar ring.

-

2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can be used to identify all protons within a spin system, which is particularly useful for unambiguous assignment in cases of spectral overlap.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying through-space correlations between protons. The intensity of the cross-peaks is related to the internuclear distance, providing information about the three-dimensional structure.

-

Data Analysis: The chemical shifts, coupling constants, and NOE intensities are extracted from the spectra. The coupling constants are used to determine dihedral angles via the Karplus equation. The NOE data is used to generate distance restraints for molecular modeling.

-

Conformational Modeling: The experimental NMR data is used as input for molecular mechanics or molecular dynamics simulations to generate a model of the predominant solution conformation of Methyl α-D-glucopyranoside.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental and computational steps involved in determining the crystal structure and solution conformation of Methyl α-D-glucopyranoside.

Caption: Experimental workflow for determining the crystal structure and solution conformation.

Caption: Integration of experimental data for a comprehensive structural model.

Solubility of Methyl alpha-D-glucopyranoside in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of methyl α-D-glucopyranoside in water and various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in their laboratory and formulation work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of methyl α-D-glucopyranoside has been determined in several common solvents. The following table summarizes the available quantitative data, providing a comparative reference for solubility in aqueous and organic media.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 108 g / 100 mL[1][2] |

| Water | 17 | 63% (w/w)[3] |

| Water | Not Specified | 50 mg/mL[4] |

| Methanol | 20 | 5.2 g / 100 g[1][3] |

| 80% Ethanol (in water) | 17 | 7.3 g / 100 g[1][3] |

| 90% Ethanol (in water) | 17 | 1.6%[3] |

| Ether | Not Specified | Insoluble[1][5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as methyl α-D-glucopyranoside, in a liquid solvent. This protocol is a synthesis of established methods for solubility measurement.[6][7]

Objective: To determine the maximum amount of a solid solute that can dissolve in a given amount of solvent at a specific temperature.

Materials and Equipment:

-

Methyl α-D-glucopyranoside (solute)

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic water bath or heating/cooling system

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Vials or test tubes with secure caps

-

Spatula

-

Drying oven

Procedure:

-

Preparation of the Saturated Solution (Isothermal Method):

-

Accurately weigh an excess amount of methyl α-D-glucopyranoside and add it to a known volume or mass of the solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation is reached.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to days).

-

Continuously monitor the temperature of the solution to ensure it remains constant throughout the equilibration period.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached (i.e., the concentration of the dissolved solid no longer changes over time), stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature to remove any remaining undissolved microparticles.

-

-

Quantification of the Dissolved Solute:

-

Accurately weigh an empty, dry container.

-

Transfer the filtered, saturated solution to the pre-weighed container and weigh it again to determine the mass of the solution.

-

Evaporate the solvent from the solution using a suitable method, such as a drying oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solute is the final mass of the container and solute minus the initial mass of the empty container.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, g/100 g, mol/L) using the mass of the dissolved solute and the initial volume or mass of the solvent used.

-

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. chembk.com [chembk.com]

- 2. alpha-D-Methylglucoside | 97-30-3 [chemicalbook.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Methyl a- D -glucopyranoside = 99 97-30-3 [sigmaaldrich.com]

- 5. Methyl alpha-D-glucopyranoside, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Anomeric Effect in Methyl α-D-glucopyranoside and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the anomeric effect, a fundamental stereoelectronic phenomenon, with a specific focus on its manifestation in methyl α-D-glucopyranoside and its derivatives. The anomeric effect plays a crucial role in determining the structure, stability, and reactivity of carbohydrates, making its understanding essential for various fields, including drug design and glycobiology.

Core Concepts: Understanding the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, contrary to what would be predicted based on steric hindrance alone.[1][2] This phenomenon, first observed in carbohydrate chemistry, is a type of stereoelectronic effect, meaning it arises from the spatial arrangement of electron orbitals.[2]

The prevailing explanation for the anomeric effect is rooted in a stabilizing hyperconjugative interaction.[3][4] Specifically, it involves the delocalization of electron density from a lone pair (n) of the endocyclic ring oxygen (O-5) into the antibonding sigma orbital (σ) of the C1-X bond (where X is the electronegative substituent).[3][5] This n → σ interaction is geometrically optimal when the lone pair orbital and the C1-X bond are anti-periplanar (oriented at 180° to each other), a condition met in the axial conformation (α-anomer).[4] This orbital overlap lowers the overall energy of the molecule, stabilizing the axial conformer over the equatorial one.[3][5] An alternative, though less widely emphasized, explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the ring oxygen and the exocyclic heteroatom, which is more favorable in the axial arrangement.[3]

The magnitude of the anomeric effect is typically estimated to be in the range of 4-8 kJ/mol for sugars.[1] In the case of methyl α-D-glucopyranoside, the stabilization provided by the anomeric effect (approximately 6 to 7 kJ/mol) is sufficient to overcome the steric destabilization from the axial methoxy (B1213986) group (around 3 to 4 kJ/mol).[3][6]

Quantitative Analysis of the Anomeric Effect

The structural and energetic consequences of the anomeric effect can be quantified through various experimental and computational methods. In methyl α-D-glucopyranoside, the preference for the axial α-anomer leads to distinct changes in bond lengths and conformational energies compared to the equatorial β-anomer.

Table 1: Quantitative Data for Anomeric Effect in Methyl Glucopyranosides

| Parameter | Methyl α-D-glucopyranoside (Axial OMe) | Methyl β-D-glucopyranoside (Equatorial OMe) | Significance | Reference |

|---|---|---|---|---|

| Conformational Energy | Favored | Disfavored (relative to α) | α-anomer is stabilized by ~6-7 kJ/mol due to the anomeric effect, outweighing steric hindrance of ~3-4 kJ/mol. | [3][6] |

| C1-O5 Bond Length | Shorter | Longer | Shortening in the α-anomer is consistent with increased double bond character from n → σ* hyperconjugation. | [7] |

| C1-O1 (Aglycone) Bond Length | Longer | Shorter | Lengthening in the α-anomer reflects the population of the σ* orbital. | [7] |

| ¹H NMR: Anomeric Proton (H-1) Chemical Shift (ppm) | ~4.9-5.1 (equatorial) | ~4.4-4.5 (axial) | The equatorial H-1 of the α-anomer is more deshielded. | [8][9] |

| ¹H NMR: ³J(H1,H2) Coupling Constant (Hz) | ~3-4 Hz (small) | ~7-8 Hz (large) | Reflects the ~60° dihedral angle in the α-anomer vs. the ~180° angle in the β-anomer. | [10] |

| ¹³C NMR: Anomeric Carbon (C-1) Chemical Shift (ppm) | ~98-100 | ~102-104 | C-1 of the α-anomer is typically more shielded. |[9][11] |

Influence of Derivatives on the Anomeric Effect

Modifications to the glucopyranoside ring or the aglycone can modulate the strength of the anomeric effect.

-

Ring Substituents: Acylating or alkylating the hydroxyl groups at C-2, C-3, C-4, and C-6 can alter the electronic properties and steric environment of the ring. For instance, introducing electron-withdrawing acetyl groups can influence the electron density on the ring oxygen, potentially modifying the donor ability of its lone pairs and thus the magnitude of the anomeric effect.

-

Aglycone Modifications: Changing the nature of the exocyclic group at C-1 has a significant impact. More electronegative aglycones generally lead to a stronger anomeric effect because they lower the energy of the σ* orbital, making it a better electron acceptor for hyperconjugation.[4] This principle is fundamental in glycosylation chemistry, where the choice of leaving group at the anomeric center influences reactivity and stereochemical outcomes.[12] The synthesis of derivatives, such as those with ethyl or benzyl (B1604629) groups, allows for systematic studies of these influences.[13]

Experimental Protocols for Characterization

The investigation of the anomeric effect relies on a combination of spectroscopic, crystallographic, and computational techniques.

NMR is the most powerful and accessible tool for studying the anomeric effect in solution.[14] It provides information on the anomeric configuration and the conformational equilibrium.

Protocol for Anomeric Configuration Determination:

-

Sample Preparation: Dissolve 5-10 mg of the methyl glucopyranoside derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H-1) signals are typically found in the 4.3-5.9 ppm region.[8]

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The anomeric carbon (C-1) resonates between 90-110 ppm. The C-1 of the α-anomer is generally found at a higher field (more shielded) compared to the β-anomer.[11]

-

2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to confirm the H-1/H-2 coupling relationship. An HSQC (Heteronuclear Single Quantum Coherence) spectrum is used to correlate the anomeric proton with its directly attached anomeric carbon, confirming the assignments.

-

NOE Experiments (NOESY/ROESY): Nuclear Overhauser Effect experiments can provide through-space correlations. For the α-anomer, a correlation between the anomeric proton (H-1) and axial protons on the same side of the ring (e.g., H-3, H-5) may be observed, confirming its equatorial position.

X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state.[14] It is considered the "gold standard" for determining molecular geometry.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the methyl glucopyranoside or its derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (refinement).

-

Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles. For methyl α-D-glucopyranoside, crystallographic data will confirm the axial position of the methoxy group and reveal the characteristic shortening of the C1-O5 bond and lengthening of the C1-O1 bond.[15][16]

Theoretical calculations are indispensable for dissecting the energetic components of the anomeric effect.

Protocol for Computational Analysis:

-

Structure Optimization: Build the initial 3D structures for both the α and β anomers of the molecule of interest. Perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This yields the lowest energy conformers and their relative energies.

-

Energy Decomposition: To understand the origin of the anomeric stabilization, perform an energy decomposition analysis.

-

Natural Bond Orbital (NBO) Analysis: This is a key method used to analyze the hyperconjugative interaction.[5] The NBO analysis quantifies the stabilization energy (E2) associated with the delocalization of electrons from the donor orbital (the lone pair on O-5) to the acceptor orbital (the σ* of the C1-OMe bond). A significantly larger E2 value for this interaction in the α-anomer compared to the β-anomer provides strong evidence for the stereoelectronic origin of the anomeric effect.

Implications for Drug Development

The conformation of carbohydrates is critical for molecular recognition. The anomeric effect dictates the preferred three-dimensional shape of the pyranose ring and the orientation of the anomeric substituent. This has profound implications for drug development:

-

Enzyme-Substrate Interactions: The active sites of glycosidases and glycosyltransferases are exquisitely sensitive to the shape of their carbohydrate substrates. The anomeric configuration can determine whether a molecule acts as a substrate, an inhibitor, or is not recognized at all.[17]

-

Receptor Binding: Many biological processes involve the binding of carbohydrates on cell surfaces to protein receptors. The anomeric effect influences the presentation of the carbohydrate, affecting binding affinity and specificity.[15][16]

-

Design of Glycomimetics: In designing carbohydrate-based drugs (glycomimetics), a thorough understanding of the anomeric effect is essential to create molecules that adopt the correct bioactive conformation to interact with their biological targets effectively.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. organic chemistry - Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 9. Study on the Enrichment Effect of Suillus luteus Polysaccharide on Intestinal Probiotics and the Immunomodulatory Activity [mdpi.com]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding modes of methyl α- d -glucopyranoside to an artificial receptor in crystalline complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03390E [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Methyl α-D-glucopyranoside: A Technical Guide to its Biological Functions and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-glucopyranoside is a naturally occurring methylated monosaccharide with significant applications in biochemical and biomedical research. As a stable, non-metabolizable analog of D-glucose, it serves as a valuable tool for investigating glucose transport systems and the active sites of glycosidases. This technical guide provides a comprehensive overview of the biological functions and natural sources of Methyl α-D-glucopyranoside. It includes detailed experimental protocols for its extraction, analysis, and use in biological assays. Quantitative data are summarized, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific utility.

Introduction

Methyl α-D-glucopyranoside is a carbohydrate in which the anomeric hydroxyl group of α-D-glucose is replaced with a methoxy (B1213986) group. This modification renders the molecule resistant to metabolism within most biological systems, making it an ideal probe for studying glucose-related processes without the confounding effects of glycolysis.[1][2][3] Its primary applications lie in the fields of biochemistry, cell biology, and pharmacology, particularly in the characterization of glucose transporters and enzymes that interact with glucose.[2][4] Furthermore, its presence in various plant species suggests potential physiological roles in the natural world.[1][3][5] This guide aims to provide an in-depth technical resource for researchers and professionals in drug development, summarizing the current knowledge of Methyl α-D-glucopyranoside's biological functions and natural distribution.

Natural Occurrence

Methyl α-D-glucopyranoside has been identified in a number of plant species. While comprehensive quantitative data across a wide range of sources is not extensively documented in the literature, its presence has been confirmed in the following plants:

-

Forsythia viridissima : A flowering plant species whose flowers have been found to contain Methyl α-D-glucopyranoside.[1][3]

-

Quassia amara : A species of shrub, where the compound has been reported to be present.[1][3][5]

-

Tulbaghia violacea : Also known as society garlic, this plant has been shown to contain Methyl α-D-glucopyranoside, which has been linked to pro-apoptotic activity in cancer cells.[6]

-

Pseudoceratina purpurea : A marine sponge in which the presence of Methyl α-D-glucopyranoside has been noted.[1][3][5]

The concentrations of Methyl α-D-glucopyranoside in these natural sources are not well-quantified in existing literature, representing a gap in current research.

Biological Functions

The primary biological significance of Methyl α-D-glucopyranoside in a research context stems from its ability to act as a molecular mimic of D-glucose.

Competitive Inhibition of Glucose Transporters

Methyl α-D-glucopyranoside is widely used as a competitive inhibitor to study the kinetics and specificity of glucose transport proteins, such as the GLUT and SGLT families.[2][4] By competing with glucose for binding to these transporters, it allows for the characterization of transport mechanisms without being metabolized by the cell.[1][3]

Substrate for Glycosidases

While resistant to metabolism by glycolysis, Methyl α-D-glucopyranoside can serve as a substrate for certain enzymes that cleave glycosidic bonds, such as α-glucosidases.[2][4] This property is utilized in assays to determine the activity and substrate specificity of these enzymes.

Induction of Apoptosis

Recent studies have indicated that Methyl α-D-glucopyranoside isolated from Tulbaghia violacea can selectively induce apoptosis in cancer cell lines.[6] This novel finding suggests a potential therapeutic application for this compound and its derivatives in oncology. The pro-apoptotic activity was confirmed through various assays, including those measuring caspase-3 activation and DNA fragmentation.[6]

Interaction with Lectins

Methyl α-D-glucopyranoside is also employed in the study of lectins, which are carbohydrate-binding proteins. It can be used as an inhibitor of lectin-conjugate binding and for the elution of glycoproteins from lectin affinity chromatography columns.[7]

Quantitative Data

The following table summarizes the known physical and chemical properties of Methyl α-D-glucopyranoside. Currently, there is a lack of comprehensive quantitative data in the literature regarding its binding affinities to various transporters and its efficacy in biological assays (e.g., IC50 values).

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [2][8] |

| Molecular Weight | 194.18 g/mol | [2][3] |

| CAS Number | 97-30-3 | [2][3] |

| Melting Point | 165-169 °C | [3] |

| Optical Activity | [α]20/D +157±3°, c = 10% in H₂O | [3] |

| Solubility | Soluble in water | [2] |

Signaling Pathways and Logical Relationships

While Methyl α-D-glucopyranoside is primarily used as a tool to investigate existing pathways, some studies have hinted at its ability to modulate cellular signaling.

Inhibition of Glucose Uptake via PKC-Dependent Pathway

High glucose concentrations have been shown to inhibit the uptake of Methyl α-D-glucopyranoside in renal proximal tubule cells. This inhibition is mediated by a protein kinase C (PKC)-dependent activation of phospholipase A₂ (PLA₂), leading to the release of arachidonic acid.[9]

Apoptosis Induction

Methyl α-D-glucopyranoside has been demonstrated to induce apoptosis in cancer cells, a process that involves the activation of caspase-3.[6] The upstream signaling events leading to this activation are still under investigation.

Experimental Protocols

Extraction and Purification from Natural Sources (General Protocol)

This protocol is a generalized procedure for the extraction of polar compounds like Methyl α-D-glucopyranoside from plant material and will require optimization for specific plant tissues.

Materials:

-

Dried and powdered plant material (e.g., Forsythia viridissima flowers)

-

50% Methanol

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Centrifuge

-

Filter paper (Whatman No. 1)

-

Chromatography column (e.g., polyamide or silica (B1680970) gel)

-

HPLC system for purification and analysis

Procedure:

-

Extraction:

-

Extract the powdered plant material with methanol under reflux for several hours. Repeat this step multiple times to ensure complete extraction.

-

Follow with an extraction using 50% methanol.[4]

-

Combine all extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Initial Purification:

-

Dissolve the crude extract in hot water and allow it to stand in a refrigerator for 24 hours to precipitate less polar compounds.

-

Separate the precipitate by centrifugation or filtration.

-

The aqueous supernatant can be further partitioned with solvents of increasing polarity, such as chloroform (B151607) and then n-butanol, to separate compounds based on their polarity. Methyl α-D-glucopyranoside is expected to be in the more polar aqueous or butanolic fractions.

-

-

Chromatographic Purification:

-

Subject the polar fraction to column chromatography. Polyamide or silica gel columns are suitable, with elution gradients of water/methanol or chloroform/methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.

-

Pool the fractions containing pure Methyl α-D-glucopyranoside and evaporate the solvent.

-

-

Final Purification and Verification:

-

Further purify the compound using preparative HPLC if necessary.

-

Confirm the identity and purity of the isolated Methyl α-D-glucopyranoside using analytical techniques such as NMR spectroscopy and mass spectrometry.[2]

-

α-Glucosidase Activity Assay

This protocol describes a colorimetric assay to measure α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside as a substrate. Methyl α-D-glucopyranoside can be used as a competitive inhibitor in this assay.

Materials:

-

α-Glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution

-

Phosphate (B84403) buffer (pH 7.0)

-

Methyl α-D-glucopyranoside (as inhibitor, optional)

-

Sodium carbonate solution (to stop the reaction)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the enzyme solution in phosphate buffer.

-

Prepare the pNPG substrate solution in phosphate buffer.

-

If testing for inhibition, prepare various concentrations of Methyl α-D-glucopyranoside in phosphate buffer.

-

-

Assay:

-

To each well of a 96-well plate, add the phosphate buffer.

-

Add the enzyme solution to each well.

-

If testing for inhibition, add the Methyl α-D-glucopyranoside solution and pre-incubate with the enzyme for a defined period.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm. The intensity of the yellow color from the released p-nitrophenol is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the enzyme activity based on a p-nitrophenol standard curve.

-

If testing for inhibition, calculate the percentage of inhibition and determine the IC50 value for Methyl α-D-glucopyranoside.

-

Apoptosis Induction Assay

This protocol provides a general method for inducing and detecting apoptosis in a cancer cell line using Methyl α-D-glucopyranoside.[6]

Materials:

-

Cancer cell line (e.g., HeLa, MCF7)

-

Cell culture medium and supplements

-

Methyl α-D-glucopyranoside solution

-

Staurosporine (positive control for apoptosis)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 colorimetric assay kit)

-

Flow cytometer or microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture the cancer cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with various concentrations of Methyl α-D-glucopyranoside for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control (staurosporine).

-

-

Apoptosis Detection (using Caspase-3 Assay):

-

Following treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

-

Add the cell lysate to a 96-well plate containing the caspase-3 substrate.

-

Incubate the plate to allow for the cleavage of the substrate by active caspase-3.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Compare the caspase-3 activity in the treated cells to the control cells to determine the extent of apoptosis induction.

-

Conclusion and Future Directions

Methyl α-D-glucopyranoside is a versatile and valuable tool in the study of carbohydrate biochemistry and cell biology. Its utility as a non-metabolizable glucose analog has been firmly established, and emerging research on its pro-apoptotic effects opens new avenues for therapeutic development. However, this guide also highlights areas where further research is needed. A more systematic investigation into its natural occurrence and concentration in various species is warranted. Furthermore, detailed quantitative studies on its binding kinetics with different glucose transporters and its precise mechanism of action in inducing apoptosis will be crucial for a more complete understanding of its biological functions and for harnessing its full potential in drug discovery and development.

References

- 1. Insulin receptor signaling activated by penta-O-galloyl-α-D: -glucopyranose induces p53 and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. メチルα-D-グルコピラノシド ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High glucose-induced inhibition of alpha-methyl-D-glucopyranoside uptake is mediated by protein kinase C-dependent activation of arachidonic acid release in primary cultured rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Methyl α-D-glucopyranoside vs. its β-Anomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl α-D-glucopyranoside and its β-anomer. By examining key thermodynamic parameters and the underlying stereoelectronic effects, this document aims to offer a detailed understanding for professionals in the fields of chemistry, biochemistry, and drug development.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf°). A lower (more negative) ΔGf° indicates a more stable compound at equilibrium. The Gibbs free energy is a function of enthalpy (ΔH°) and entropy (S°), as defined by the equation:

ΔG° = ΔH° - TΔS°

where:

-

ΔH° represents the change in enthalpy, related to the heat content and bond energies within the molecule.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the change in entropy, reflecting the degree of disorder or randomness of the system.

In the context of methyl D-glucopyranoside anomers, the relative stability is determined by the interplay of several factors, primarily the anomeric effect and steric hindrance.

Quantitative Thermodynamic Data

| Thermodynamic Parameter | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside | Data Source |

| Standard Enthalpy of Combustion (ΔcH°solid) | -3529.22 ± 0.19 kJ/mol | -3517.9 ± 0.42 kJ/mol | NIST WebBook |

| Standard Enthalpy of Formation (ΔfH°solid) | -1226.16 kJ/mol | -1237.5 kJ/mol | NIST WebBook |

From this data, it is evident that the standard enthalpy of formation of methyl β-D-glucopyranoside is more negative than that of the α-anomer. This indicates that the β-anomer is enthalpically more stable in the solid state.

Stereoelectronic and Steric Effects

The relative stability of the anomers is a balance between two primary opposing factors: the anomeric effect and steric hindrance.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, even though this is sterically less favorable. This effect is particularly pronounced when the substituent is an electronegative atom, such as the oxygen of the methoxy (B1213986) group in methyl glucopyranosides.

The stabilization arises from the overlap of a lone pair of electrons on the endocyclic oxygen atom with the antibonding σ* orbital of the C1-O bond of the methoxy group. This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a condition met in the α-anomer where the methoxy group is axial. This stabilizing interaction is estimated to be around 6-7 kJ/mol.[1][2]

Caption: The Anomeric Effect in Methyl D-Glucopyranosides.

Steric Hindrance

In contrast to the anomeric effect, steric hindrance generally favors substituents in the equatorial position to minimize non-bonded interactions. In the case of methyl α-D-glucopyranoside, the axial methoxy group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the pyranose ring. This steric strain destabilizes the α-anomer by approximately 3-4 kJ/mol.[1][2] The β-anomer, with its equatorial methoxy group, avoids these significant steric clashes.

Caption: Steric Hindrance in Methyl D-Glucopyranosides.

Experimental Protocols

Bomb Calorimetry for Enthalpy of Combustion

Objective: To experimentally determine the standard enthalpy of combustion (ΔcH°solid) of the anomers.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 1-1.5 g) of the crystalline methyl glucopyranoside anomer is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with pure oxygen, then filled with oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.

Caption: Workflow for Bomb Calorimetry.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the preferred conformation and the relative populations of different conformers in solution.

Methodology:

-

Sample Preparation: A solution of the methyl glucopyranoside anomer is prepared in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are also performed.

-

Spectral Analysis:

-

1H NMR: The coupling constants (3JH,H) between adjacent protons are measured. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the ring conformation (e.g., 4C1 chair).

-

13C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment.

-

NOESY: Through-space interactions between protons are identified, providing information about their spatial proximity and confirming conformational assignments.

-

-

Data Interpretation: The combination of these NMR data allows for the elucidation of the dominant solution-state conformation of each anomer.

Computational Chemistry Methods

Objective: To calculate the thermodynamic properties and analyze the electronic and steric factors influencing the stability of the anomers.

Methodology:

-

Model Building: The 3D structures of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers for each anomer.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy.

-

Analysis of Electronic and Steric Effects:

-

Natural Bond Orbital (NBO) Analysis: This is used to quantify the stereoelectronic interactions, such as the hyperconjugative interaction responsible for the anomeric effect.

-

Steric Analysis: The steric strain in different conformers can be evaluated by analyzing non-bonded interactions and atomic overlaps.

-

Conclusion

The thermodynamic stability of methyl D-glucopyranoside anomers is a finely balanced interplay between the stabilizing anomeric effect and destabilizing steric hindrance. While the anomeric effect favors the axial orientation of the methoxy group in the α-anomer, steric repulsions favor the equatorial position in the β-anomer.

Experimental data on the standard enthalpy of formation in the solid state indicate that the β-anomer is enthalpically more stable. This suggests that in the crystalline phase, the unfavorable steric interactions of the α-anomer outweigh the stabilization from the anomeric effect.

For professionals in drug development, understanding these subtle differences in stability and conformation is critical. The orientation of the glycosidic linkage can significantly impact the binding affinity of a carbohydrate-based drug to its target receptor, as well as its metabolic stability. This guide provides the foundational knowledge and methodologies to further investigate and exploit these properties in the design of novel therapeutics.

References

A Keystone in Glycochemistry: The Historical Synthesis of Methyl α-D-Glucopyranoside

A seminal discovery in the late 19th century by the renowned chemist Emil Fischer, the first chemical synthesis of methyl α-D-glucopyranoside marked a pivotal moment in the field of carbohydrate chemistry.[1] This achievement not only provided a method to protect the anomeric carbon of glucose but also laid the fundamental groundwork for the synthesis of more complex oligosaccharides and nucleosides.[2][3][4] The primary method, known as the Fischer glycosylation, involves the acid-catalyzed reaction of glucose with methanol (B129727).[5][6][7]

This technical guide delves into the historical perspective of this discovery, presenting the quantitative data, a detailed experimental protocol based on early methodologies, and a visualization of the synthesis pathway. This information is curated for researchers, scientists, and professionals in drug development who are engaged in the fields of glycobiology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis and characterization of methyl α-D-glucopyranoside, primarily based on the well-established Fischer glycosylation method.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [6] |

| Molar Mass | 194.18 g/mol | [6] |

| Melting Point | 165 - 168 °C | [6][8] |